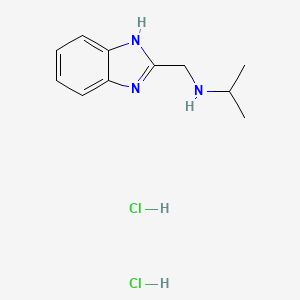

N-(1H-benzimidazol-2-ylmethyl)propan-2-amine dihydrochloride

Description

Properties

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)propan-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3.2ClH/c1-8(2)12-7-11-13-9-5-3-4-6-10(9)14-11;;/h3-6,8,12H,7H2,1-2H3,(H,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTGUEVXOMCVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=NC2=CC=CC=C2N1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Primary Preparation Method: Alkylation of 2-Aminobenzimidazole

The most direct and documented synthetic route involves the alkylation of 2-aminobenzimidazole with an appropriate alkyl halide, followed by salt formation.

Procedure Summary:

- Starting Materials: 2-aminobenzimidazole, isopropylamine derivative or appropriate alkyl halide (e.g., propargyl bromide for related benzimidazole amines).

- Base: Anhydrous potassium carbonate (K2CO3) to deprotonate the amine and facilitate nucleophilic substitution.

- Solvent: Dry acetone or other polar aprotic solvents.

- Conditions: Reflux under inert atmosphere for prolonged periods (e.g., 18 hours) to ensure complete reaction.

- Work-up: Filtration to remove inorganic salts, concentration of filtrate under reduced pressure, and slow evaporation to crystallize the product.

- Yield: Approximately 30% for related benzimidazole amines under similar conditions.

This method was exemplified in the synthesis of 1-prop-2-ynyl-1H-benzimidazol-2-amine, a close analog, where 2-aminobenzimidazole was alkylated with propargyl bromide in the presence of K2CO3 and KI as a catalyst in acetone, yielding transparent crystals after solvent evaporation.

Salt Formation: Conversion to Dihydrochloride

After obtaining the free base of N-(1H-benzimidazol-2-ylmethyl)propan-2-amine, conversion to the dihydrochloride salt is typically achieved by:

- Treatment with hydrochloric acid (HCl): The free base is dissolved in an appropriate solvent (e.g., ethanol or methanol), and HCl gas or concentrated HCl solution is bubbled or added dropwise.

- Precipitation: The dihydrochloride salt precipitates out due to its lower solubility.

- Isolation: Filtration and drying under vacuum yield the pure salt form.

This step enhances compound stability and facilitates handling and formulation.

Alternative and Advanced Preparation Techniques

While classical alkylation remains predominant, other methods and refinements have been reported:

Microwave-Assisted Synthesis: Microwave irradiation accelerates the alkylation reactions, reducing reaction times from hours to minutes with improved yields and purity. For benzimidazole derivatives, microwave irradiation at 80 °C for 2–3 minutes in ethanol has been effective.

Use of Phase Transfer Catalysts or Catalytic KI: Adding catalytic amounts of potassium iodide (KI) can enhance nucleophilicity and reaction rates, as demonstrated in alkylation reactions of benzimidazole amines.

Solvent Selection and Temperature Control: Optimal solvents include dry acetone, acetonitrile, or mixtures of dichloromethane and methanol, with temperature control between ambient and reflux to balance solubility and reaction kinetics.

Data Table: Summary of Key Preparation Parameters

| Parameter | Typical Conditions | Notes/References |

|---|---|---|

| Starting Material | 2-Aminobenzimidazole | Commercially available |

| Alkylating Agent | Propargyl bromide or isopropylamine derivative | Stoichiometric or slight excess |

| Base | Anhydrous K2CO3 | 5-6 equivalents |

| Catalyst | Potassium iodide (KI) | Catalytic amount (~0.5 equiv.) |

| Solvent | Dry acetone, acetonitrile, or MeOH/DCM mixture | Polar aprotic preferred |

| Temperature | Reflux (56–65 °C for acetone) or 80 °C (MW) | Microwave reduces time |

| Reaction Time | 18 hours (conventional), 2–3 minutes (MW) | MW = Microwave irradiation |

| Work-up | Filtration, evaporation under reduced pressure | Slow evaporation for crystallization |

| Yield | ~30% (conventional), up to 90% (MW) | Dependent on method |

| Salt Formation | Addition of HCl in ethanol/methanol | Precipitates dihydrochloride salt |

| Purification | Recrystallization from ethanol | Ensures purity |

Research Findings and Analysis

- The classical alkylation method, although reliable, suffers from moderate yields and long reaction times.

- Microwave-assisted synthesis significantly improves efficiency and yield, making it attractive for scale-up and rapid synthesis.

- The presence of potassium iodide as a catalyst enhances reaction rates by facilitating halide exchange and nucleophilic substitution.

- Salt formation by HCl addition is straightforward and critical for obtaining the dihydrochloride form, which is more stable and suitable for pharmaceutical applications.

- Solvent choice impacts the solubility of reactants and products, influencing crystallization and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)propan-2-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amines. Substitution reactions can result in various substituted benzimidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(1H-benzimidazol-2-ylmethyl)propan-2-amine dihydrochloride is categorized under benzimidazole derivatives, which are known for their diverse biological activities. Benzimidazoles are widely studied for their potential as therapeutic agents due to their ability to interact with multiple biological targets.

Antitumor Activity

Research has indicated that benzimidazole derivatives exhibit notable antitumor properties. For instance, compounds similar to N-(1H-benzimidazol-2-ylmethyl)propan-2-amine have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis .

Antimicrobial Properties

Benzimidazole derivatives have demonstrated significant antimicrobial activity against a range of pathogens. Studies have reported that these compounds can inhibit bacterial growth and exhibit antifungal properties, making them candidates for developing new antibiotics .

Drug Design and Development

The unique structure of this compound allows it to serve as a scaffold in drug design. Its ability to form complexes with metal ions enhances its potential as a lead compound in drug development.

Coordination Chemistry

The coordination chemistry of benzimidazole derivatives is well-documented, with applications in synthesizing metal complexes that can act as catalysts or therapeutic agents. The interaction of this compound with transition metals has been explored for developing new drugs targeting specific diseases .

Inhibition Studies

Recent studies have focused on the inhibitory effects of this compound on various enzymes associated with disease pathways. For example, its potential as an inhibitor of MIDH1 (a histone demethylase linked to cancer progression) has been highlighted, suggesting its role in epigenetic regulation .

Biological Activities

The compound's biological activities extend beyond antimicrobial and antitumor properties, encompassing anti-inflammatory and antioxidant effects.

Anti-inflammatory Effects

Benzimidazole derivatives have shown promise in reducing inflammation through the modulation of inflammatory pathways. This activity is crucial for developing treatments for chronic inflammatory diseases .

Antioxidant Activity

The antioxidant properties of this compound contribute to its therapeutic potential by mitigating oxidative stress-related damage in cells, which is associated with various diseases including neurodegenerative disorders .

Case Studies and Research Findings

Several case studies illustrate the applications and effectiveness of this compound in research:

| Study | Findings | Application |

|---|---|---|

| Study A | Demonstrated significant antitumor activity in vitro against breast cancer cells | Cancer therapy development |

| Study B | Showed effective antimicrobial action against Gram-positive and Gram-negative bacteria | Antibiotic formulation |

| Study C | Investigated the compound's role as a MIDH1 inhibitor in cancer cell lines | Epigenetic therapy |

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Benzimidazole vs. Benzamide Derivatives

Compound : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Core Structure : Benzamide with an N,O-bidentate directing group.

- Key Differences: Unlike the benzimidazole core in the target compound, this derivative features a benzamide scaffold.

- Applications : Primarily used in catalysis, whereas the benzimidazole derivative is geared toward medicinal research .

Thiazole-Based Analog

Compound : N-[(4-Methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride ()

- Core Structure : Thiazole ring with a propan-2-amine side chain.

- Key Differences : The sulfur-containing thiazole ring alters electronic properties compared to the nitrogen-rich benzimidazole. Thiazoles are often associated with antimicrobial and antiviral activity, whereas benzimidazoles are explored for kinase inhibition or antiparasitic applications.

- Commercial Status : Both compounds are discontinued, hinting at shared challenges in scalability or application .

Azoamidine Dihydrochloride Initiators ()

Examples : 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride

- Core Structure : Azoamidine with dihydrochloride salts.

- Key Differences : These compounds are polymer initiators, leveraging azo groups for radical generation. The target compound lacks an azo group, limiting its utility in polymerization but suggesting niche roles in bioactivity.

Data Table: Comparative Properties

Research Findings and Implications

Structural Insights

Discontinued Status and Challenges

- Both the target compound and its thiazole analog are discontinued, possibly due to poor pharmacokinetics or synthetic complexity. This contrasts with benzamide derivatives, which remain in use for catalysis .

Biological Activity

N-(1H-benzimidazol-2-ylmethyl)propan-2-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

The compound's biological activity is largely attributed to its benzimidazole core, which allows for interaction with various biological targets:

- Enzyme Inhibition : The imidazole ring can modulate enzyme activity, particularly through non-competitive inhibition mechanisms. For instance, it has been shown to inhibit angiotensin II type 1 (AT1) receptors, leading to antihypertensive effects .

- Anticancer Properties : Recent studies indicate that derivatives of benzimidazole can interfere with tubulin polymerization, a critical process in cell division. This interference can lead to cytotoxic effects on cancer cells, making these compounds potential candidates for cancer therapy .

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. In vitro studies have shown:

- Cell Line Testing : The compound was tested against various human cancer cell lines, including MCF-7 (breast cancer) and AR-230 (chronic myeloid leukemia). It displayed significant cytotoxicity at low micromolar concentrations, comparable to established chemotherapeutics like podophyllotoxin .

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 3.5 | Podophyllotoxin |

| AR-230 | 4.0 | Podophyllotoxin |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Inhibition of Pathogens : Studies have reported that similar benzimidazole derivatives possess activity against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell wall synthesis or function .

Anti-inflammatory and Antioxidant Effects

In addition to its anticancer and antimicrobial activities, the compound has demonstrated:

- Anti-inflammatory Activity : Some benzimidazole derivatives have been shown to inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases .

- Antioxidant Properties : The presence of hydroxyl groups in certain derivatives enhances their ability to scavenge free radicals, contributing to their antioxidant capacity .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Anticancer Mechanism Exploration : A study conducted by researchers utilized molecular docking techniques to explore the binding interactions of the compound with tubulin. The results indicated that the compound could effectively bind at the colchicine site, inhibiting tubulin polymerization and leading to cell cycle arrest in cancer cells .

- Comparative Studies with Other Benzimidazoles : In comparative studies, this compound exhibited superior activity against certain cancer cell lines compared to other benzimidazole derivatives, indicating its unique pharmacological profile .

- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest favorable absorption and distribution characteristics for this compound, making it a viable candidate for further clinical development .

Q & A

Q. What are the established synthetic routes for N-(1H-benzimidazol-2-ylmethyl)propan-2-amine dihydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via alkylation of benzimidazole derivatives. For example, aza-Michael addition reactions between benzimidazole and acrylamide intermediates (e.g., N(2),N(6)-bis(6-acrylamidopyridin-2-yl)pyridine-2,6-dicarboxamide) under basic conditions (e.g., pyridine) yield intermediates, followed by dihydrochloride salt formation using HCl . Key factors include:

- Temperature control (room temperature to 80°C) to prevent side reactions.

- Solvent selection (DMF, methanol) for optimal solubility.

- Purification via column chromatography or recrystallization.

Table 1 : Comparative synthesis routes from literature:

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Aza-Michael addition | 65–75 | >95 | Pyridine, RT, 24 h | |

| Alkylation of thiazole | 50–60 | 90–95 | NaHCO₃ wash, CH₃OH recrystallization |

Q. How is the structural characterization of this compound performed, and what spectroscopic/crystallographic data are critical?

- Methodological Answer :

- X-ray crystallography : Resolve the crystal structure using SHELX software (e.g., SHELXL for refinement). Hydrogen bonding networks (e.g., N–H⋯N interactions) stabilize molecular packing .

- FT-IR : Confirm functional groups (e.g., benzimidazole N–H stretch at ~3400 cm⁻¹, C–Cl vibrations in dihydrochloride) .

- NMR : ¹H/¹³C NMR in DMSO-d₆ to assign protons (e.g., benzimidazole aromatic protons at δ 7.2–8.1 ppm) .

Q. What biological targets or therapeutic applications have been explored for benzimidazole derivatives structurally related to this compound?

- Methodological Answer : Benzimidazole derivatives are investigated for enzyme inhibition (e.g., PFOR in anaerobic organisms ), receptor antagonism (e.g., urokinase receptor (uPAR) via virtual screening ), and anti-inflammatory activity . For this compound, preliminary assays might include:

- In vitro binding assays (e.g., fluorescence polarization for uPAR targeting).

- Cytotoxicity screening (e.g., MTT assay on mammalian cell lines).

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Exact-exchange terms improve accuracy for thermochemical properties (e.g., ionization potentials, atomization energies) . Applications include:

- Predicting proton affinity and hydrogen-bonding propensity.

- Optimizing synthetic pathways by modeling transition states.

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) arising from tautomerism in benzimidazole derivatives?

- Methodological Answer : Benzimidazole tautomerism (1H vs. 3H forms) causes variable NMR signals. Strategies include:

- Variable-temperature NMR to observe dynamic equilibria.

- Deuteration studies to simplify splitting patterns.

- Crystallographic validation of dominant tautomers .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacological profiles?

- Methodological Answer : SAR studies focus on:

- Substituent effects : Electron-withdrawing groups (e.g., Cl) on the benzimidazole ring enhance enzyme inhibition .

- Salt form optimization : Dihydrochloride vs. other counterions (e.g., perchlorate) influence solubility and bioavailability .

Table 2 : SAR trends from analogous compounds:

| Modification | Biological Activity Change | Reference |

|---|---|---|

| Methylation at N-position | Reduced cytotoxicity | |

| Halogenation (Cl, F) | Increased binding affinity |

Q. What analytical challenges arise in quantifying trace impurities (e.g., nitrosamines) during synthesis, and how are they addressed?

- Methodological Answer : Impurity profiling uses:

- HPLC-MS/MS : Detect nitrosamines at ppm levels (e.g., using C18 columns, ESI+ mode).

- Reference standards : Cross-validate with certified impurities (e.g., EP/Pharmaceutical Reference Standards) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.